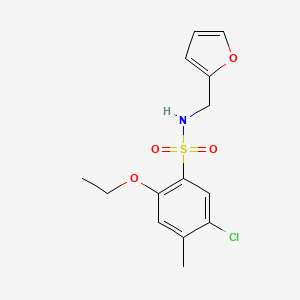![molecular formula C11H13NO4 B4939320 ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate](/img/structure/B4939320.png)
ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate is an organic compound that features a furan ring, a conjugated double bond, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate typically involves the reaction of ethyl 2-aminoacetate with (E)-3-(furan-3-yl)prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The conjugated double bond can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated this compound derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate involves its interaction with specific molecular targets. The furan ring and conjugated double bond allow the compound to interact with enzymes and receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate can be compared with other similar compounds such as:
Ethyl 3-(furan-2-yl)propionate: Similar structure but with a different position of the furan ring.
Ethyl 2-(furan-2-yl)acetate: Contains a furan ring but lacks the conjugated double bond.
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Contains a furan ring and conjugated double bond but with different substituents.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(14)7-12-10(13)4-3-9-5-6-15-8-9/h3-6,8H,2,7H2,1H3,(H,12,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVVDNVBKUAIPX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C=CC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C=C/C1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-amino-4-(2,5-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939255.png)
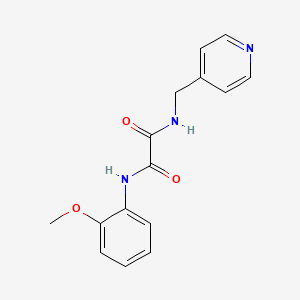
![7-(4-acetylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4939271.png)
![3,3,6,6-tetramethyl-9-{4-[(3-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4939275.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B4939279.png)
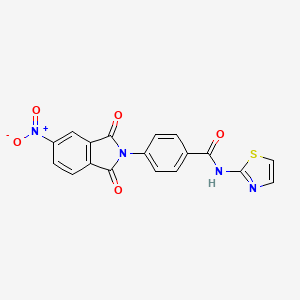
![(5E)-1-(3-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4939291.png)
![2-[2-OXO-2-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4939298.png)
![N-cycloheptyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4939308.png)
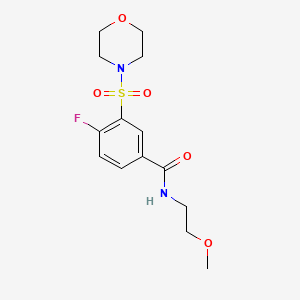
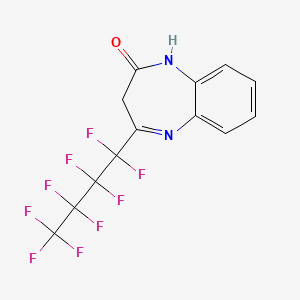
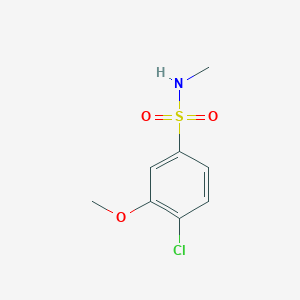
![2-[(2-Chlorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4939346.png)
